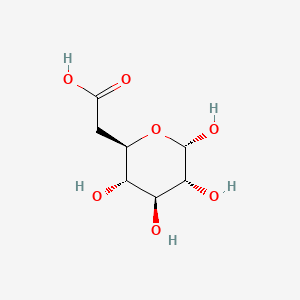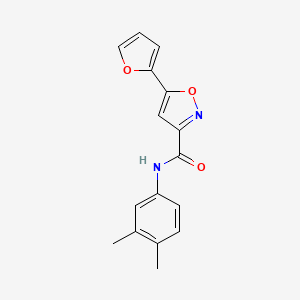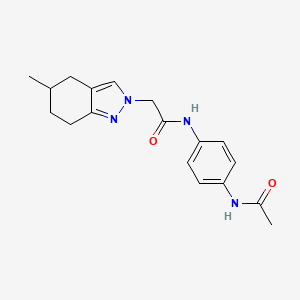![molecular formula C18H26N2O3 B1228937 N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)
N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide is an anilide and a member of acetamides.
Wissenschaftliche Forschungsanwendungen
Synthesis and Production Techniques
- Guillaume et al. (2003) describe a practical process to synthesize N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, which could be relevant for the synthesis of similar compounds like N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide. This process involves starting from piperazine and N-chloroacetyl-2,6-xylidine, indicating a method for producing related compounds (Guillaume et al., 2003).
Antibacterial and Enzymatic Potential
- A study by Nafeesa et al. (2017) explores the synthesis and pharmacological evaluation of various derivatives, including those similar to the compound . These derivatives showed antibacterial and anti-enzymatic potential, suggesting possible applications in this area (Nafeesa et al., 2017).
Biological Screening and Fingerprint Applications
- Khan et al. (2019) synthesized and characterized derivatives for antibacterial, antifungal, anthelmintic activity, and fingerprint applications. This highlights potential applications in biological screening and forensics (Khan et al., 2019).
Radioligand for PET Imaging
- Mey et al. (2005) discuss the synthesis and evaluation of a compound as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) receptors. This indicates a use in diagnostic imaging, particularly for brain studies (Mey et al., 2005).
Antimicrobial Nano-Materials
- Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. These findings suggest the compound's relevance in the development of antimicrobial materials (Mokhtari & Pourabdollah, 2013).
Effects on Learning and Memory
- Sakurai et al. (1989) studied the effects of a similar compound on learning and memory in rats, indicating potential applications in cognitive function research (Sakurai et al., 1989).
Enzyme Inhibition Studies
- Khalid et al. (2014) synthesized a series of derivatives and evaluated them against various enzymes, highlighting a potential application in enzyme inhibition research (Khalid et al., 2014).
Pharmacological Profile
- Déciga-Campos et al. (2016) provided a pharmacological profile of a similar compound, showcasing its potential in pharmacological research, especially related to the nervous system and cardiovascular activity (Déciga-Campos et al., 2016).
Dopamine Receptor-Modulating Activity
- Baures et al. (1994) explored the dopamine receptor-modulating activity of mimics of a hydrogen-bonded conformation in a peptidomimetic compound, suggesting potential applications in neurological research (Baures et al., 1994).
Antiestrogenic Activity
- Almutairi et al. (2020) investigated the antiestrogenic activity of certain N-substituted acetamides, indicating potential applications in cancer research, particularly related to breast cancer (Almutairi et al., 2020).
Eigenschaften
Produktname |
N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide |
|---|---|
Molekularformel |
C18H26N2O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-[2-[1-(3,5-dimethylpiperidin-1-yl)-1-oxopropan-2-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C18H26N2O3/c1-12-9-13(2)11-20(10-12)18(22)14(3)23-17-8-6-5-7-16(17)19-15(4)21/h5-8,12-14H,9-11H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
CQKUXIHJJBNVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C(=O)C(C)OC2=CC=CC=C2NC(=O)C)C |
Löslichkeit |
47.8 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)
![1-(4-Bromophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B1228864.png)
![ethyl 4-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate](/img/structure/B1228865.png)
![Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester](/img/structure/B1228866.png)


![ethyl 5-[(thien-2-ylacetyl)amino]-1-{2-[(thien-2-ylacetyl)oxy]ethyl}-1H-pyrazole-4-carboxylate](/img/structure/B1228869.png)

![4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)
![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)